N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a complex organic compound characterized by its bromobenzothiazole and cyano groups
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities . They may inhibit COX-1, a key enzyme in the inflammatory process .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , suggesting that they may alleviate pain and inflammation at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride are largely determined by its interactions with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to interact with a variety of biomolecules, contributing to its potential as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug .
Cellular Effects
This compound can have a significant impact on cellular processes. Its interactions with various biomolecules can influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to these molecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can include changes in the compound’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of benzo[d]thiazole to introduce the bromo group at the 6-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted benzothiazoles
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: Used in the production of advanced materials and chemicals.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide
Uniqueness: This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its bromo and cyano groups, in particular, provide versatility in synthetic chemistry.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4OS.ClH/c1-23(2)9-10-24(18(25)14-5-3-13(12-21)4-6-14)19-22-16-8-7-15(20)11-17(16)26-19;/h3-8,11H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLUCALTXAUXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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